2-[(Octadecyloxy)methyl]pentane-1,5-diamine
Description
Properties
CAS No. |
920982-99-6 |
|---|---|
Molecular Formula |
C24H52N2O |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
2-(octadecoxymethyl)pentane-1,5-diamine |
InChI |
InChI=1S/C24H52N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-23-24(22-26)19-18-20-25/h24H,2-23,25-26H2,1H3 |
InChI Key |
PYIRWHKNPXPMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CCCN)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation of Diamine Precursors
One common method for synthesizing this compound is through the alkylation of a pentane-1,5-diamine precursor. This method typically involves the following steps:
Starting Materials : The primary starting material is pentane-1,5-diamine, which serves as the amine backbone.
Reagents : Octadecanol (an alcohol) is used as the alkylating agent.
Reaction Conditions : The reaction is usually conducted in the presence of a strong base (such as sodium hydride or potassium carbonate) in a solvent like dimethylformamide (DMF) or toluene to facilitate nucleophilic substitution.
-
- Dissolve pentane-1,5-diamine in DMF.
- Add octadecanol and a base to the solution.
- Heat the mixture under reflux for several hours.
- After completion, quench the reaction with water and extract the product using an organic solvent.
Multi-stage Hydrogenation of Nitrile Precursors
Another method involves the multi-stage hydrogenation of nitrile derivatives leading to the desired diamine structure:
Starting Materials : The process begins with a nitrile derivative such as α-methylene glutaronitrile.
Catalyst : A highly dispersed nickel catalyst (e.g., Raney nickel) is commonly used.
-
First Stage : The nitrile is partially hydrogenated at lower temperatures (20°C to 50°C) under moderate hydrogen pressure to convert it into an intermediate amine.
Second Stage : The intermediate is further hydrogenated at elevated temperatures (120°C to 140°C) to yield the final diamine product.
-
- Mix α-methylene glutaronitrile with ethanol and ammonia in a reactor.
- Introduce hydrogen gas while maintaining controlled temperature and pressure.
- Monitor hydrogen uptake until it ceases, indicating conversion.
Analytical Techniques
To ensure successful synthesis and characterize the final product, various analytical techniques are employed:
Gas Chromatography (GC)
Gas chromatography is utilized to analyze the purity and composition of the synthesized compound:
Methodology : Samples are injected into a GC system equipped with a suitable column and detector.
Results Interpretation : Retention times are compared against standards to quantify yields and identify by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural information about the synthesized compound:
- Technique : Proton NMR (^1H NMR) can be used to confirm the presence of specific functional groups and verify structural integrity.
Data Summary
The following table summarizes key data from various synthesis experiments conducted on different scales:
| Experiment | Starting Material | Catalyst | Temperature (°C) | Pressure (kg/cm²) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| A | α-Methylene glutaronitrile | Raney Nickel | 120 | 42 | 60 | 55 |
| B | Pentane-1,5-diamine + Octadecanol | NaH | Reflux | Atmospheric | 75 | - |
| C | α-Methylene glutaronitrile | Raney Nickel | 140 | Autogenous | 70 | 41 |
Chemical Reactions Analysis
Types of Reactions
2-[(Octadecyloxy)methyl]pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the nucleophile used, but can include various substituted amines or ethers.
Scientific Research Applications
2-[(Octadecyloxy)methyl]pentane-1,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(Octadecyloxy)methyl]pentane-1,5-diamine involves its interaction with molecular targets such as proteins and lipids. The octadecyloxy group allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. The diamine moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Cadaverine (Pentane-1,5-diamine)
- Molecular Formula : C₅H₁₄N₂
- Molecular Weight : 102.18 g/mol
- Properties :
- Applications: Limited to research on biodegradation and cellular biology due to its role as a biogenic amine.
Putrescine (Butane-1,4-diamine)
- Molecular Formula : C₄H₁₂N₂
- Molecular Weight : 88.15 g/mol
- Structure : Shorter linear chain (C4 vs. C5 in cadaverine).
- Properties :
Hexane-1,6-diamine
- Molecular Formula : C₆H₁₆N₂
- Molecular Weight : 116.21 g/mol
- Structure : Longer linear chain (C6).
- Properties :
2-Methylpentane-1,5-diamine
- Molecular Formula : C₆H₁₆N₂
- Molecular Weight : 116.21 g/mol
- Structure : Branched diamine with a methyl group at position 2.
- Used in specialty chemical synthesis; commercial availability confirmed by TCI America .
Octahydropentalene-2,5-diamine
- Molecular Formula : C₈H₁₆N₂
- Molecular Weight : 140.23 g/mol
- Structure : Alicyclic diamine with a fused ring system.
- Properties :
Comparative Data Table
Key Research Findings
Hydrophobicity and Solubility :
- The octadecyloxy group in this compound likely renders it insoluble in polar solvents, contrasting with water-soluble linear diamines like cadaverine and putrescine .
- Branched diamines (e.g., 2-methylpentane-1,5-diamine) exhibit reduced crystallinity compared to linear analogues, enhancing compatibility with hydrophobic matrices .
Biological Activity: Cadaverine and putrescine are non-toxic at low concentrations but contribute to food spoilage and cellular signaling . Alicyclic diamines like octahydropentalene-2,5-diamine show promise in drug development due to structural rigidity and stability .
Industrial Relevance :
Biological Activity
2-[(Octadecyloxy)methyl]pentane-1,5-diamine, with the molecular formula C21H28N4O5S2, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a long-chain alkoxy group and two amine functionalities, which contribute to its unique chemical behavior. The presence of multiple functional groups allows for various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O5S2 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-4-carboxamide |
| InChI Key | VXBDESHAUQBATC-SFHVURJKSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require specific reagents and conditions. Common methods include the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions to maximize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that long-chain alkoxy compounds can disrupt bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Lamellarin E | Bacillus subtilis | 7.5 µM |
| Didemnilactone A | Staphylococcus aureus | 11 mm inhibition zone |
Anticancer Properties
The compound has been evaluated for its anticancer potential in various in vitro studies. For example, derivatives with similar structures have shown cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Lamellarin K | COLO-205 (colorectal) | 0.0056 |
| Didemnilactone B | HeLa (cervical cancer) | 24.4 |
The biological activity of this compound is thought to involve interactions with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in cellular processes.
- Membrane Disruption : Long-chain alkoxy groups are known to integrate into lipid membranes, altering permeability and leading to cell death.
Case Studies
- Anticancer Activity : In a study examining the effects of similar alkoxy amines on cancer cells, researchers found that these compounds significantly reduced cell viability in vitro through apoptosis induction mechanisms.
- Antimicrobial Testing : A series of derivatives were tested against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
